Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 175213-46-4) is a Boc-protected piperidine derivative featuring a methyl ester substituent at the 4-position of the piperidine ring. Its molecular formula is C14H23NO5, with a molecular weight of 285.34 g/mol. The compound is characterized by:
- A tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, providing steric protection and enhancing lipophilicity.
- A 2-methoxy-2-oxoethyl side chain, which introduces ester functionality for further chemical modifications.
This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological disorders like Alzheimer’s disease . Its Boc group ensures stability during synthetic steps, while the ester moiety allows for hydrolysis or transesterification to generate carboxylic acids or other derivatives.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSCQGCEAKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363831 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175213-46-4 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pharmacokinetics
The compound is slightly soluble in water, which may affect its bioavailability. Further pharmacokinetic studies are needed to understand its behavior in the body.
Action Environment
The compound is stable at room temperature, but the impact of other environmental factors needs further investigation.
Biological Activity
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (TBMOP) is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores the biological activity of TBMOP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
TBMOP is characterized by the following chemical properties:
- Chemical Formula : C13H23NO4
- Molecular Weight : 253.33 g/mol
- CAS Number : 175213-46-4
The biological activity of TBMOP is primarily attributed to its interactions with various biological targets. It has been identified as an inhibitor of specific enzymes and receptors, which are crucial in several physiological processes.
- Acetylcholinesterase Inhibition : TBMOP exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies have indicated that TBMOP may possess neuroprotective properties. It has been shown to mitigate oxidative stress-induced cell damage in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress .
In Vitro Studies
Several studies have evaluated the biological activity of TBMOP through in vitro experiments:
- Cytotoxicity Assays : In cytotoxicity assays, TBMOP exhibited low cytotoxic effects on normal murine fibroblast cells and human neuroblastoma cell lines (SH-SY5Y). The half-maximal inhibitory concentration (IC50) values were significantly higher than those of reference drugs like donepezil, indicating a favorable safety profile .
- Neuroprotection Against Oxidative Stress : In experiments involving hydrogen peroxide-induced oxidative stress, TBMOP significantly improved cell viability compared to control groups. The protective effect was dose-dependent, with higher concentrations leading to greater cell survival .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, TBMOP administration resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that TBMOP may have therapeutic potential for treating Alzheimer's disease by enhancing cholinergic transmission and reducing neuroinflammation .
- Parkinson's Disease Models : Preliminary studies indicate that TBMOP may also exert protective effects in models of Parkinson's disease by modulating dopamine levels and reducing neuronal apoptosis .
Table 1: Biological Activity Summary of TBMOP
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of Boc-protected piperidine derivatives is vast. Below is a detailed comparison of the target compound with analogous molecules:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Calculated based on molecular formula.
Key Observations
Functional Group Influence on Reactivity :
- The methyl ester in the target compound offers hydrolytic lability compared to ethyl esters (e.g., Ev8), enabling easier deprotection for downstream modifications .
- Nitrile groups (e.g., 256411-39-9) enhance electrophilicity, making such derivatives useful in nucleophilic substitution reactions .
Synthetic Yields :
- Boc-protected piperidines with alkyl chains (e.g., Ev2) achieve high yields (~86%) due to straightforward alkylation steps .
- Derivatives requiring coupling with aromatic moieties (e.g., Ev13) often involve lower yields due to steric hindrance or side reactions.
The target compound’s ester group may improve cell permeability compared to bulkier substituents, though metabolic stability could be reduced .
Alkyl chains (e.g., Ev2) enhance lipophilicity, favoring membrane penetration but complicating aqueous solubility .
Preparation Methods
Charcoal-Mediated Purification of the Methoxy Intermediate
The synthesis begins with tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, which undergoes pretreatment to remove impurities. In a nitrogen-atmosphere reactor, the compound is dissolved in methyl tert-butyl ether (MTBE) and treated with Norit™ A Supra charcoal (20% w/w) at 35–45°C for 2 hours. Filtration through Celite® followed by MTBE washing yields a clear yellow oil with 97.33% HPLC purity. This step is critical for eliminating residual catalysts or byproducts that could interfere with subsequent reductions.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | MTBE |
| Charcoal Load | 20% w/w |
| Temperature | 35–45°C |
| Post-Treatment Purity | 97.33% (HPLC) |
Catalytic Deuteration Using Ruthenium Complexes
Deuteration of the methoxy intermediate is achieved via hydrogen-deuterium exchange using a ruthenium-based catalyst. In a pressure reactor, this compound reacts with sodium methoxide (0.10 equiv) and RuMACHO® (0.01 equiv) in toluene under 20 atm deuterium gas at 100°C for 24 hours. The product, tert-butyl 4-(2-hydroxyethyl-2,2-d2)piperidine-1-carboxylate, is isolated in 94.5% yield after silica gel filtration and solvent evaporation.
Reaction Scheme:
Optimization Insights:
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Catalyst Efficiency: RuMACHO® enables >90% deuteration at C2 without racemization.
-
Byproduct Mitigation: Excess deuterium gas suppresses ketone formation.
Lithium Aluminum Deuteride (LiAlD4) Reduction
Alternative deuteration employs LiAlD4 in anhydrous tetrahydrofuran (THF) at 0–5°C. A stoichiometric deficit of LiAlD4 (0.87 equiv) is added portion-wise to the methoxy intermediate, yielding tert-butyl 4-(2-hydroxyethyl-2,2-d2)piperidine-1-carboxylate. This method avoids high-pressure conditions but requires strict temperature control to prevent over-reduction.
Comparative Analysis of Reduction Methods:
| Parameter | RuMACHO® Method | LiAlD4 Method |
|---|---|---|
| Catalyst/Cost | High (precious metal) | Low (bulk reagent) |
| Reaction Time | 24 hours | 2–4 hours |
| Yield | 94.5% | 85–90% |
| Isotopic Purity | >99% D-incorporation | 95–98% D-incorporation |
Industrial-Scale Production Workflows
Continuous Flow Synthesis
Recent patents describe continuous flow systems for large-scale production. A tubular reactor with in-line FTIR monitoring ensures real-time adjustment of deuterium gas flow and temperature. This approach reduces batch-to-batch variability and enhances throughput by 30% compared to traditional batch reactors.
Crystallization and Polymorph Control
Post-reduction, the product is crystallized from ethanol/water (3:1 v/v) to achieve >99.5% enantiomeric excess. XRPD analysis confirms the stable Form I polymorph, which exhibits superior solubility in aqueous buffers compared to metastable forms.
Methodological Variations and Byproduct Profiling
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?
Methodological Answer: A common approach involves functionalizing the piperidine ring via acylation or alkylation. For example, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (a precursor) can undergo nucleophilic addition with methyl glycolate derivatives. In one protocol, Dess–Martin periodinane (DMP) is used to oxidize intermediates under anhydrous conditions, followed by quenching with aqueous sodium bicarbonate and purification via column chromatography (hexane/EtOAC gradient, 96% yield) . Nuclear magnetic resonance (¹H/¹³C NMR) and infrared spectroscopy (IR) are critical for confirming the ester and ketone functionalities in the final product .
Q. How can researchers purify this compound effectively?
Methodological Answer: Column chromatography with a hexane/ethyl acetate gradient (e.g., 7:3 to 1:1 v/v) is widely employed due to the compound’s moderate polarity. For high-purity batches (>95%), preparative HPLC with a C18 column and isocratic elution (methanol/water 70:30) may be necessary. Solubility in dichloromethane (DCM) or THF facilitates recrystallization for single-crystal X-ray analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the methoxy ester (δ ~3.6 ppm for ¹H; δ ~52 ppm for ¹³C).
- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) confirm functional groups.
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z ~285 [M+H]⁺ is expected .
Advanced Research Questions
Q. How can low yields in the synthesis of derivatives (e.g., tert-butyl 4-(2-(benzyloxycarbonylamino)-2-(diphenoxyphosphoryl)ethyl)piperidine-1-carboxylate) be addressed?
Methodological Answer: Low yields (e.g., 16% in phosphonate derivatives ) often stem from steric hindrance or competing side reactions. Strategies include:
Q. What crystallographic tools are recommended for analyzing the solid-state structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. WinGX or ORTEP for Windows can visualize anisotropic displacement parameters and hydrogen-bonding networks. For accurate H-bond analysis, graph-set notation (e.g., R₂²(8) motifs) should be applied .
Q. How do hydrogen-bonding patterns influence the solubility and stability of this compound?
Methodological Answer: The ester and piperidine groups participate in C–H···O and N–H···O interactions, which stabilize crystal packing but reduce aqueous solubility. Computational tools (e.g., Mercury CSD) can map interaction motifs. To enhance solubility, modify the methoxy group to a polar substituent (e.g., hydroxyl) while monitoring stability via differential scanning calorimetry (DSC) .
Q. What strategies are used to resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer: For analogs with divergent activity profiles (e.g., tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-...]]]]), employ:
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., methyl vs. trifluoromethyl) on activity.
- Meta-analysis : Cross-reference data from multiple assays (e.g., IC₅₀ in enzymatic vs. cell-based tests) to identify assay-specific artifacts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl piperidine derivatives?
Methodological Answer: Yield variations (e.g., 16% vs. 96% ) may arise from:
- Reagent purity : Impurities in Dess–Martin periodinane or mCPBA can derail oxidation steps.
- Workup protocols : Incomplete quenching or extraction reduces recovery.
- Ambient moisture : Hydrolysis of the methoxy ester group lowers yield in humid conditions. Validate protocols via control experiments under inert atmospheres (N₂/Ar) and use Karl Fischer titration to monitor moisture levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
